molecular formula C12H20O3 B13882748 Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate

Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate

Katalognummer: B13882748
Molekulargewicht: 212.28 g/mol
InChI-Schlüssel: LAEVMVFSZZOZQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate: is an organic compound with a unique structure that combines an ethyl ester group with a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-ethoxycyclohex-2-en-1-ol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

  • Ethyl 2-(2-methoxycyclohex-2-en-1-yl)acetate
  • Ethyl 2-(2-propoxycyclohex-2-en-1-yl)acetate
  • Ethyl 2-(2-butoxycyclohex-2-en-1-yl)acetate

Comparison: Ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate is unique due to its specific ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. The presence of the ethoxy group can affect the compound’s solubility, boiling point, and overall chemical behavior.

Eigenschaften

Molekularformel

C12H20O3

Molekulargewicht

212.28 g/mol

IUPAC-Name

ethyl 2-(2-ethoxycyclohex-2-en-1-yl)acetate

InChI

InChI=1S/C12H20O3/c1-3-14-11-8-6-5-7-10(11)9-12(13)15-4-2/h8,10H,3-7,9H2,1-2H3

InChI-Schlüssel

LAEVMVFSZZOZQG-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CCCCC1CC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.